
L-Lactic acid
Overview
Description
L-lactic acid, also known as (S)-2-hydroxypropanoic acid, is a naturally occurring organic acid. It is a chiral molecule, meaning it has two enantiomers: this compound and D-lactic acid. This compound is the enantiomer that is commonly found in nature and is produced in the muscles during intense exercise. It is also present in various fermented foods such as yogurt, sauerkraut, and sourdough bread . This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its antimicrobial and preservative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-lactic acid can be synthesized through chemical synthesis or microbial fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The hydrolysis of lactonitrile yields a racemic mixture of lactic acid, which can be separated into its enantiomers .
Industrial Production Methods: The industrial production of this compound is primarily achieved through microbial fermentation. Renewable resources such as corn starch, sugarcane, and other carbohydrate-rich materials are used as substrates. Specific strains of bacteria, such as Lactobacillus species, are employed to ferment these substrates under controlled conditions to produce this compound . The fermentation broth is then subjected to purification processes, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: L-lactic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride.
Esterification: this compound reacts with alcohols to form esters, such as ethyl lactate, in the presence of acid catalysts.
Polymerization: It can undergo polymerization to form polylactic acid, a biodegradable polymer used in various applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid).
Polymerization: Catalysts such as tin(II) octoate and elevated temperatures.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Propylene glycol.
Esterification: Ethyl lactate.
Polymerization: Polylactic acid.
Scientific Research Applications
Biomedical Applications
Poly-L-lactic Acid (PLLA)
L-Lactic acid is primarily used to synthesize Poly-L-lactic acid (PLLA), which is a biodegradable polymer widely utilized in biomedical applications. PLLA's properties make it suitable for:
- Injectable Fillers : PLLA is FDA-approved for restoring facial volume lost due to HIV-related lipoatrophy and age-related facial wrinkles. It stimulates collagen production, leading to long-lasting aesthetic improvements .
- Surgical Implants : PLLA is used in absorbable sutures and orthopedic fixation devices due to its biocompatibility and mechanical strength. Its gradual degradation allows for tissue regeneration while providing structural support .
- Drug Delivery Systems : PLLA nanoparticles are explored as carriers for targeted drug delivery in cancer therapy. Their biocompatibility and ability to encapsulate hydrophobic drugs enhance therapeutic efficacy .
Pharmaceutical Applications
This compound is utilized in pharmaceutical formulations for its properties as an electrolyte and pH regulator. Its applications include:
- Topical Preparations : It is incorporated into creams and ointments for its keratolytic effects, which help in exfoliating the skin and improving product penetration .
- Sustained Release Formulations : PLLA-based systems are designed for controlled drug release, allowing for prolonged therapeutic effects with reduced side effects .
Cosmetic Applications
This compound is a popular ingredient in cosmetic products due to its skin benefits:
- Exfoliation : It acts as an alpha-hydroxy acid (AHA), promoting skin cell turnover and improving skin texture .
- Hydration : this compound retains moisture, making it effective in moisturizers and anti-aging products .
Food Industry Applications
In the food sector, this compound serves multiple functions:
- Preservative : It acts as a natural preservative due to its antimicrobial properties, extending the shelf life of food products .
- Flavoring Agent : this compound contributes to the tangy flavor profile of fermented foods like yogurt and pickles .
Industrial Applications
This compound's versatility extends to industrial uses:
- Biodegradable Plastics : It is a precursor for polylactide (PLA), a biodegradable plastic used in packaging materials and disposable items .
- Textile Industry : Lactic acid is employed as a mordant in dyeing processes, enhancing color retention on fabrics .
Case Studies
Study | Focus | Findings | Level of Evidence |
---|---|---|---|
Li et al. | Use of PLLA in HIV-related facial lipoatrophy | Increased skin thickness post-injection over 12 months | 1a |
Rancan et al. | PLA nanoparticles for dermatotherapy | Effective drug delivery with high biocompatibility | 1a |
Kumari et al. | Nanotechnology in skin cancer therapy | Enhanced drug efficacy with reduced side effects | 2a |
Mechanism of Action
L-lactic acid can be compared with other similar compounds such as D-lactic acid, glycolic acid, and acetic acid:
D-lactic acid: The D-enantiomer of lactic acid, which is less commonly found in nature and has different metabolic pathways.
Glycolic acid: Another alpha-hydroxy acid with similar properties but a smaller molecular size, making it more penetrative in cosmetic applications.
Acetic acid: A simple carboxylic acid with a similar acidic nature but lacking the hydroxyl group present in lactic acid
Uniqueness of this compound:
Chirality: The presence of the chiral center makes this compound unique in its biological activity and applications.
Biodegradability: this compound is a precursor for polylactic acid, a biodegradable polymer, making it environmentally friendly
Comparison with Similar Compounds
- D-lactic acid
- Glycolic acid
- Acetic acid
Biological Activity
L-lactic acid, a key metabolite in various biochemical pathways, has garnered significant attention for its diverse biological activities. This article delves into the biological roles of this compound, focusing on its metabolic functions, antimicrobial properties, effects on gut microbiota, and potential therapeutic applications.
Overview of this compound
This compound is an organic compound produced during the anaerobic metabolism of glucose and other carbohydrates. It is primarily synthesized by lactic acid bacteria (LAB) through fermentation processes. The compound exists in two isomeric forms: this compound and D-lactic acid, with the former being biologically active in human physiology.
Metabolic Role
Recent research has highlighted the importance of this compound not only as a metabolic byproduct but also as a vital energy source for certain tissues, particularly in the brain. A study from the University of Tokyo demonstrated that this compound serves as an energy substrate for neurons, challenging the traditional view that it is merely a waste product of glucose metabolism . This finding underscores the compound's significance in cellular energy dynamics.
Antimicrobial Properties
This compound exhibits potent antimicrobial activity, making it valuable in food preservation and safety. LAB produce this compound as part of their metabolic processes, which can inhibit pathogenic microorganisms. For instance:
- Antibacterial Action : this compound disrupts cell membrane integrity in pathogens such as Listeria monocytogenes and Salmonella typhimurium, leading to cell lysis and death .
- Mechanisms of Action : The antimicrobial effect is attributed to several mechanisms, including:
Regulation of Gut Microbiota
This compound plays a crucial role in maintaining gut health by modulating the gut microbiota composition. It promotes the growth of beneficial bacteria while inhibiting harmful pathogens. Studies indicate that dietary supplementation with this compound can enhance the diversity and abundance of beneficial gut microbiota, which is essential for overall health .
Therapeutic Applications
This compound has potential therapeutic applications in various fields:
- Wound Healing : Its antimicrobial properties make it a candidate for wound dressings, reducing infection risk and promoting healing.
- Cosmetic Use : Poly-L-lactic acid (PLLA), a derivative used in aesthetic treatments, stimulates collagen production and improves skin texture .
- Metabolic Disorders : Research suggests that this compound may have implications in managing conditions like diabetes by improving insulin sensitivity and glucose metabolism .
Table 1: Summary of Key Studies on this compound
Case Study: Antimicrobial Efficacy
A study involving Lacticaseibacillus paracasei ZFM54 demonstrated broad-spectrum inhibition against foodborne pathogens through lactic acid production. The strain showed significant effectiveness against multiple pathogens by altering membrane permeability and inducing cell death .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying L-lactic acid enantiomers in biological samples?
- Methodological Answer : Enzymatic assays coupled with high-performance liquid chromatography (HPLC) or LC-MS are widely used. For example, enzymatic kits (e.g., K-DLLATE and K-ACET) enable sequential quantification of D- and this compound isomers via colorimetric absorbance at 340 nm . HPLC methods, such as those using chiral columns or nanotubular cyclic peptides, achieve enantiomeric separation with high specificity . Validation should follow guidelines like ISO 78-2 to ensure reproducibility .
Q. How does this compound differ from D-lactic acid in biological activity?
- Methodological Answer : Stereoisomer-specific effects are evaluated through pH-controlled comparative studies. For instance, this compound exhibits 17-fold greater virucidal activity against HIV-1 than D-lactic acid at pH 4.0, independent of acidity alone . Experimental designs must adjust pH to isolate stereochemical effects and use controls (e.g., HCl-adjusted media) to differentiate acid-mediated vs. isomer-specific mechanisms .
Q. What are the optimal fermentation conditions for this compound production using Lactobacillus strains?
- Methodological Answer : Carbon and nitrogen source optimization is critical. Studies using Lactobacillus casei with corn powder (150 g/L) as a carbon source and soy peptide (19.4 g/L) as a nitrogen supplement achieved yields of 142.1 g/L this compound (92.5% efficiency) . Uniform design or Plackett-Burman statistical methods are recommended for media optimization .
Advanced Research Questions
Q. How can metabolic engineering improve this compound production from lignocellulosic biomass?
- Methodological Answer : Key enzymes (e.g., xylose isomerase, L-lactate dehydrogenase) must be overexpressed to enable C5/C6 sugar utilization. For example, thermophilic Bacillus strains engineered with glycolytic pathway enhancements achieved 116.7 g/L this compound from soy peptide and yeast extract . RNA-Seq analysis of Lacticaseibacillus paracasei can identify regulatory genes (e.g., lactate dehydrogenase) to optimize metabolic flux .
Q. What experimental strategies resolve contradictions in this compound’s virucidal efficacy across different biological matrices?
- Methodological Answer : Matrix-specific attenuation effects require dose-response studies in physiologically relevant conditions. For example, seminal plasma (SP) reduces this compound’s HIV-inactivating capacity by 135-fold at 75% SP concentration due to buffering agents. Experimental replicates with incremental SP doses (12.5%–75%) and pH monitoring are critical .
Q. How can interlaboratory variability in this compound quantification be minimized?
- Methodological Answer : Adopt automated enzymatic methods (e.g., OIV-MA-A313-25) with collaborative validation. A 2022 study reported interlaboratory reproducibility (RSDR%) of 7–70% for wine samples (0.06–1.43 g/L), emphasizing the need for standardized protocols and internal validation to widen detection ranges .
Q. What role do co-culture systems play in enhancing this compound yield during non-sterilized fermentation?
- Methodological Answer : Thermophilic bacteria (e.g., Bacillus coagulans) in co-culture with yeast reduce contamination risks and improve yield. For instance, a Kluyveromyces marxianus co-culture increased this compound production to 115 g/L under non-sterile conditions by optimizing vitamin and nitrogen source synergies .
Q. Emerging Research Trends
Q. What are the current frontiers in this compound applications beyond bioplastics?
- Methodological Answer : Antiviral biomaterials and functional foods are emerging areas. Studies on vaginal microbicides show this compound’s potential for HIV prevention at ≥0.75% concentration . In food fermentation, RNA-Seq and metabolomics are used to map taste-enhancing metabolites (e.g., amino acids) co-produced with this compound .
Q. How do computational models aid in enantiomeric separation of lactic acid isomers?
- Methodological Answer : Density functional theory (DFT) simulations predict chiral selector efficacy. For example, nanotubular cyclic peptides achieve enantiomeric separation via hydrogen-bonding interactions, validated experimentally through TLC and HPLC .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
(2S)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26811-96-1 | |
Record name | Poly(L-lactic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26811-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6034689 | |
Record name | (S)-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid | |
Record name | L-(+)-Lactic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21079 | |
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Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-33-4 | |
Record name | L-Lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14475 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LACTIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S9FFU82N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.8 °C | |
Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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